Disperse Blue 104
Description
Disperse Blue 104 (DB 104) is a synthetic dye primarily used for coloring synthetic textiles such as polyester and nylon. These dyes belong to the azo class, characterized by nitrogen-nitrogen (-N=N-) bonds, and are known for their vibrant hues and resistance to fading .
Regulatory agencies like the European Chemicals Agency (ECHA) classify several disperse dyes as Substances of Very High Concern (SVHCs) due to their sensitizing properties .
Properties
CAS No. |
12222-99-0 |
|---|---|
Molecular Formula |
C8F16O |
Synonyms |
Disperse Blue 104 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 104 typically involves the coupling of diazonium salts with aromatic compounds. One common method includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and its subsequent coupling.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as 2-naphthol, under controlled conditions to produce the dye. The final product is isolated, purified, and formulated into a dispersible powder for use in dyeing processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 104 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines or other simpler aromatic compounds.
Scientific Research Applications
Disperse Blue 104 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Mechanism of Action
The mechanism of action of Disperse Blue 104 involves its interaction with the fibers it dyes. The dye molecules are absorbed onto the surface of the fibers and then diffuse into the fiber matrix. The dye-fiber interaction is primarily driven by van der Waals forces and hydrogen bonding. The molecular structure of this compound allows it to form stable interactions with the hydrophobic regions of synthetic fibers, resulting in a strong and durable coloration.
Comparison with Similar Compounds
Chemical Structures and Properties
*DB 124 is chemically analogous to DB 106, differing in minor substituents .
Allergenic Potential and Clinical Relevance
- DB 106 and DB 124: Between 1995–1999, 4.3% of 1,986 patch-tested patients reacted to DB 106/124, with 70% of cases showing clinical relevance . Concordance between DB 106 and DB 124 reactions is high (κ=0.72), justifying their use as a diagnostic mix . Impurities in commercial preparations may exacerbate allergic responses .
- Solvent Blue 104: An anthraquinone derivative, structurally distinct from azo dyes. No allergenic data is available in the evidence, but anthraquinones are generally less allergenic than azo dyes .
Regulatory Status and Compliance
Restrictions :
- Alternatives: Non-azo dyes (e.g., Solvent Blue 104) or high-purity disperse dyes with reduced impurities are recommended .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Disperse Blue 104 in environmental or textile samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used for quantification due to its precision (retention time ±0.1 min, detection limit ~0.05 ppm) . Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) are recommended for structural confirmation, with FTIR peaks at 1600–1680 cm⁻¹ (C=O stretching) and 1500–1550 cm⁻¹ (N-H bending) . Calibration curves must use ≥5 data points to ensure linearity (R² > 0.995) .
Q. How can researchers synthesize this compound with high purity, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves anthraquinone derivatives under nitrobenzene reflux (180–200°C for 6–8 hours). Key parameters include stoichiometric control of amino and hydroxyl substituents (molar ratio 1:2.1) and inert gas purging to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, validated by thin-layer chromatography (TLC) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design involving this compound?
- Methodological Answer : this compound exhibits low aqueous solubility (<0.01 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under UV light (λ = 365 nm) show 15% degradation after 24 hours, requiring amber glassware for storage . Thermal gravimetric analysis (TGA) confirms stability up to 250°C, critical for textile dyeing studies .
Advanced Research Questions
Q. What molecular mechanisms underlie the reported dermal toxicity of this compound, and how can they be experimentally validated?
- Methodological Answer : In vitro assays (e.g., HaCaT keratinocyte cultures) reveal reactive oxygen species (ROS) generation (2.5-fold increase vs. control at 50 μM) as a key mechanism . Validate via flow cytometry with DCFH-DA probes and siRNA knockdown of Nrf2 to confirm oxidative stress pathways. Pair with HPLC-MS to detect metabolite adducts (e.g., quinone-imine) .
Q. How do conflicting data on this compound’s photodegradation pathways arise, and what statistical approaches resolve them?
- Methodological Answer : Contradictions often stem from variable light sources (UV-A vs. UV-C) or pH (degradation half-life ranges from 2–12 hours at pH 4–9). Multivariate analysis (ANOVA with Tukey post-hoc, α = 0.05) identifies pH and irradiance as significant factors (p < 0.01) . Replicate studies (n ≥ 3) under controlled conditions (e.g., ISO 105-B02 for lightfastness) reduce variance .
Q. What advanced techniques optimize this compound’s adsorption on synthetic fibers while minimizing environmental release?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies adsorption kinetics on polyester (ka = 1.2 × 10³ M⁻¹s⁻¹). Atomic force microscopy (AFM) reveals monolayer adsorption at 0.5 mg/L. To reduce leaching, graft copolymerization with acrylic acid (10% w/w) increases binding energy by 30% (DFT calculations, B3LYP/6-31G*) .
Q. How can metabolomics elucidate this compound’s biodegradation by microbial consortia?
- Methodological Answer : Use LC-QTOF-MS to track metabolite formation in Pseudomonas spp. cultures. Key intermediates (e.g., 2-amino-4-hydroxybenzoic acid) indicate reductive cleavage of azo bonds. ¹³C-labeled this compound confirms mineralization (45% ¹³CO₂ recovery in 14 days) .
Methodological Guidance for Data Handling
Q. How should researchers address reproducibility challenges in this compound’s spectral data?
- Answer : Standardize solvent polarity (e.g., use DMSO-d6 for NMR) and instrument calibration (e.g., daily checks with anthracene standards for fluorescence). Report full spectral parameters (e.g., slit width, integration time) to enable replication .
Q. What ethical considerations apply when sharing toxicity data involving this compound?
- Answer : Anonymize raw data from in vivo studies (e.g., rodent models) and encrypt datasets. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo, with metadata compliant with REACH regulations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
